molecular formula C15H28O4 B073588 Pentadecanedioic acid CAS No. 1460-18-0

Pentadecanedioic acid

Cat. No.: B073588
CAS No.: 1460-18-0
M. Wt: 272.38 g/mol
InChI Key: BTZVDPWKGXMQFW-UHFFFAOYSA-N
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Description

Pentadecanedioic acid, also known as 1,15-pentadecanedioic acid, is a dicarboxylic acid with the molecular formula C15H28O4. It is characterized by a long aliphatic chain with carboxylic acid groups at both ends. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and industrial processes .

Mechanism of Action

Target of Action

Pentadecanedioic acid, also known as C15:0, is an odd-chain saturated fatty acid found in butter . It has been identified as an essential fatty acid necessary for long-term metabolic and heart health . The primary targets of this compound are AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), both of which are core components of the human longevity pathway .

Mode of Action

This compound interacts with its targets by activating AMPK and inhibiting mTOR . This interaction results in broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been observed that this compound has dose-dependent, broad anti-inflammatory and antiproliferative activities .

Biochemical Pathways

The biochemical pathways affected by this compound include the AMPK and mTOR pathways . The activation of AMPK and inhibition of mTOR by this compound can lead to various downstream effects, including anti-inflammatory, antifibrotic, and anticancer activities .

Pharmacokinetics

It is known that this compound is a prodrug that requires activation by very long-chain acyl-coa synthetase-1 (acsvl1) to modulate both targets . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are broad and clinically relevant. It has been observed to have dose-dependent activities across numerous human cell-based systems that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid . These activities parallel common therapeutics for mood disorders, microbial infections, and cancer .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the optimal conditions for producing this compound from 15-hydroxypentadecanoic acid by a biocatalyst were found to be pH 8.0, 35°C, 5% (v/v) methanol, 40 g L−1 cells, and 60 mM 15-hydroxypentadecanoic acid with agitation at 250 rpm . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For instance, the oxidation of pentadecane using strong oxidizing agents such as potassium permanganate or nitric acid can yield this compound. Another method involves the hydrolysis of esters or nitriles derived from long-chain hydrocarbons .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation processes. Specific strains of microorganisms, such as Candida viswanathii, are employed to convert hydrocarbons into dicarboxylic acids. This biotechnological approach is favored due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Pentadecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction reactions can convert it into the corresponding diol.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed:

Scientific Research Applications

Pentadecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and copolymers, which have applications in materials science.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research has shown its potential in developing pharmaceuticals, particularly in drug delivery systems.

    Industry: It is utilized in the production of lubricants, adhesives, and coatings

Comparison with Similar Compounds

Pentadecanedioic acid can be compared with other dicarboxylic acids such as:

    Hexadecanedioic acid (C16H30O4): Similar in structure but with one additional carbon atom.

    Dodecanedioic acid (C12H22O4): Shorter chain length, different physical and chemical properties.

    Sebacic acid (C10H18O4): Commonly used in the production of nylon and other polymers.

Uniqueness: this compound’s unique chain length and functional groups make it particularly useful in specific applications where other dicarboxylic acids may not be as effective. Its ability to undergo a variety of chemical reactions and its role in biological systems highlight its versatility and importance .

Properties

IUPAC Name

pentadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVDPWKGXMQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074337
Record name Pentadecanedioic acid
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Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-18-0
Record name Pentadecanedioic acid
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Record name Pentadecanedioic acid
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Record name Pentadecanedioic acid
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Record name Pentadecanedioic acid
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Record name Pentadecanedioic Acid
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Record name PENTADECANEDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different polymorphic forms of pentadecanedioic acid and how do their structures differ?

A1: this compound exhibits polymorphism, primarily existing in three forms: α, β, and γ. The α form (P21/c, Z=4) and β form (C2/c, Z=4) are commonly observed for odd and even carbon dicarboxylic acids, respectively. The γ form (C2/c, Z=4) is a high-temperature form observed just before melting at 383K []. The main structural difference between these forms lies in the packing arrangement of the carboxyl groups at the ends of the molecule and the resulting interlayer distances [].

Q2: Which polymorphic form of this compound is the most stable at room temperature?

A3: Slurry experiments indicate that the β form of this compound exhibits the highest stability at room temperature [].

Q3: How can this compound be used in the synthesis of other compounds?

A4: this compound serves as a key starting material for the synthesis of cyclopentadecanolide []. This cyclic molecule finds applications in various fields.

Q4: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for both qualitative and quantitative analysis of this compound []. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for identification and structural confirmation [].

Q5: Can you elaborate on the application of HPLC for this compound analysis?

A6: Reversed-phase HPLC, specifically utilizing a C18 column, is the preferred mode for this compound analysis [, ]. The mobile phase typically consists of a mixture of methanol, acetonitrile, and water, with trifluoroacetic acid added to enhance peak shape and resolution [, ].

Q6: Are there any specific challenges associated with analyzing this compound using these techniques?

A7: Due to the lack of strong chromophores in its structure, direct UV detection of this compound may lack sensitivity. To overcome this, derivatization techniques or the use of an internal standard, like lauric acid, can be employed [, ].

Q7: Has this compound been investigated for its biological activity?

A8: Research indicates that this compound, along with other dibasic acids, exhibits partial suppression of the SOS-inducing activity of certain mutagens like AF-2, Trp-P-1, and Glu-P-1 in the Salmonella typhimurium TA1535/pSK1002 umu test [].

Q8: How does this compound compare to other dibasic acids in terms of its ability to suppress mutagen activity?

A9: Among the dibasic acids tested, tetradecanedioic acid demonstrated the highest suppressive effect against AF-2, inhibiting 70% of its SOS-inducing activity at a concentration of 1.5 μmol/mL []. Further research is necessary to fully elucidate the structure-activity relationships and the mechanism underlying this suppression.

Q9: Are there any known methods to produce this compound?

A10: this compound can be produced via several methods. One approach involves the oxidation of 15-hydroxypentadecanoic acid using an engineered biocatalyst incorporating a co-factor regeneration system []. Chemical synthesis routes from cyclododecanone or dodecanedioic acid have also been reported [].

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